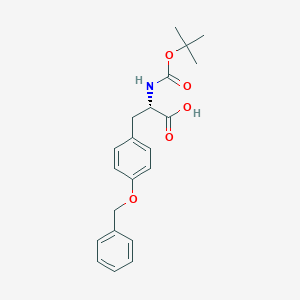

Boc-Tyr(Bzl)-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVSPTOJKOFMTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175567 | |

| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130-96-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-Tyr(Bzl)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, commonly known as Boc-Tyr(Bzl)-OH. This derivative of the amino acid tyrosine is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[][2] This document details its physicochemical characteristics, analytical methodologies, and its role in the synthesis of peptides, a cornerstone of modern drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group of the tyrosine side chain. This dual protection scheme is fundamental to its application in stepwise peptide synthesis.[]

Structural and General Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅NO₅ | [5] |

| Molecular Weight | 371.43 g/mol | [5] |

| CAS Number | 2130-96-3 | [5] |

| Appearance | White to slight yellow/beige powder | [4][6] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 110-112 °C | [7] |

| Optical Rotation [α]²⁵/D | +24.5 to +29.5° (c=2 in ethanol) | [4][6] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from L-tyrosine. First, the α-amino group is protected with a Boc group, followed by the benzylation of the phenolic hydroxyl group.

Step 1: Boc Protection of L-Tyrosine

A general procedure involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]

-

Materials: L-tyrosine, Di-tert-butyl dicarbonate (Boc₂O), Potassium carbonate (K₂CO₃), Dioxane, Water.

-

Procedure:

-

Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane and cool to 0 °C.

-

Add L-tyrosine and a solution of Boc₂O in dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Add water and acidify with a saturated solution of KHSO₄ to pH 4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine.[8]

-

Step 2: Benzylation of Boc-L-Tyrosine

The phenolic hydroxyl group of Boc-L-tyrosine is then protected with a benzyl group using benzyl bromide.[7][8]

-

Materials: Boc-L-tyrosine, Benzyl bromide, Sodium bicarbonate (NaHCO₃) or Sodium methoxide, Dioxane/DMF or Methanol.

-

Procedure:

-

Suspend Boc-L-tyrosine in a 1:1 mixture of dioxane and DMF.

-

Add benzyl bromide and NaHCO₃.

-

Stir the reaction mixture overnight at 90 °C.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with brine and water.[8]

-

Alternatively, dissolve N-Boc-L-tyrosine in methanol, add sodium methoxide solution and benzyl bromide, and stir at 40°C for 3 hours.[7]

-

After the reaction, add water and analyze the product, which can be purified by crystallization.[7]

-

References

- 2. nbinno.com [nbinno.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. This compound Novabiochem® | 2130-96-3 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. This compound Novabiochem® | 2130-96-3 [b2b.sigmaaldrich.com]

- 7. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Boc-Tyr(Bzl)-OH: Structure, Properties, and Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical building block in synthetic peptide chemistry. This document details its molecular structure, physicochemical properties, and provides a detailed protocol for its application in Boc-based solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and development.

Molecular Structure and Chemical Formula

This compound is a derivative of the amino acid L-tyrosine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the phenol side chain is protected by a benzyl (Bzl) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

The chemical structure of this compound is as follows:

Molecular Formula: C₂₁H₂₅NO₅[1][2]

Synonyms: Boc-O-benzyl-L-tyrosine, N-Boc-O-benzyl-L-tyrosine[1][2]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 371.43 g/mol | [2] |

| CAS Number | 2130-96-3 | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 110-112 °C | [2] |

| Optical Activity ([α]20/D) | +27.0° ± 1.5° (c=2% in ethanol) | [2] |

| Solubility | Soluble in ethanol | [3] |

| Storage Temperature | 2-8°C | [2] |

Application in Peptide Synthesis: The Boc/Bzl Strategy

This compound is a key reagent in the Boc/Bzl strategy for solid-phase peptide synthesis. In this methodology, the acid-labile Boc group serves as a temporary protecting group for the α-amino function, while the benzyl-based side-chain protection is more stable to the acidic conditions used for Boc removal and is considered semi-permanent.

The general workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is depicted in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the utilization of this compound in SPPS.

Boc Deprotection

The removal of the Boc protecting group is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).

Materials:

-

Peptide-resin with a Boc-protected N-terminus

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM) for washing

-

Isopropanol for washing

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[4]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3 times for 1 minute each).[4]

-

Wash the resin with isopropanol (1 time for 1 minute).[4]

-

Wash the resin again with DCM (3 times for 1 minute each).[4]

The mechanism of Boc deprotection involves the protonation of the carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

Neutralization

Following the acidic deprotection step, the newly formed N-terminal ammonium salt must be neutralized to the free amine to allow for the subsequent coupling reaction.

Materials:

-

Deprotected peptide-resin

-

Neutralization solution: 5% Diisopropylethylamine (DIEA) in DCM

-

DCM for washing

Procedure:

-

To the washed, deprotected peptide-resin, add the 5% DIEA in DCM solution.

-

Agitate for 2 minutes and then drain the solution.[4]

-

Repeat the neutralization step one more time.[4]

-

Wash the resin with DCM (3 times for 1 minute each) to remove excess base.[4]

Coupling of this compound

The coupling step involves the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming this compound.

Materials:

-

Neutralized peptide-resin

-

This compound (3 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

-

DCM

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound and DCC in a minimal amount of a DCM/DMF solvent mixture.[4]

-

Add this activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[4]

-

Drain the coupling solution.

-

Wash the resin with DCM (3 times for 1 minute each) to remove any unreacted reagents and by-products.

Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and the semi-permanent side-chain protecting groups, such as the benzyl group on the tyrosine residue, are removed. This final step typically requires a strong acid like hydrofluoric acid (HF).[4] Due to the hazardous nature of HF, this procedure requires specialized equipment and safety precautions.

References

Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details common synthetic routes, purification protocols, and quantitative data to assist researchers in optimizing their laboratory procedures.

Introduction

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a benzyl (Bzl) group. This dual protection strategy is essential in peptide synthesis to ensure selective amide bond formation at the C-terminus and prevent unwanted side reactions at the N-terminus and the tyrosine side chain. The quality and purity of this compound are paramount for the successful synthesis of complex peptides. This guide outlines reliable methods for its preparation and purification.

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of the phenolic hydroxyl group of the readily available starting material, N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine). The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

The selection of the base and solvent system is crucial for achieving high yields and minimizing side reactions. Below are detailed experimental protocols for two common methods.

Experimental Protocols

Method 1: Using Sodium Methoxide in Methanol

This method utilizes a strong base, sodium methoxide, in a protic solvent.

-

Materials:

-

N-Boc-L-tyrosine

-

28% Sodium methoxide solution in methanol

-

Benzyl bromide

-

Methanol

-

Water

-

Toluene or Heptane

-

Hydrochloric acid (e.g., 1 M)

-

-

Procedure:

-

Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).

-

To the solution, add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol).

-

Add benzyl bromide (1.4 mmol).

-

Stir the reaction mixture at 40°C for 3-24 hours. The reaction progress can be monitored by HPLC.

-

After the reaction is complete, add water (2 mL) to the mixture.

-

Wash the aqueous solution with toluene or heptane to remove excess benzyl bromide and other nonpolar impurities.

-

Carefully neutralize the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid precipitate and dry it under vacuum to obtain this compound.

-

Method 2: Using Sodium Bicarbonate in a Dioxane/DMF Mixture

This method employs a milder base in a polar aprotic solvent mixture.

-

Materials:

-

N-Boc-L-tyrosine

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl bromide

-

1,4-Dioxane

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).

-

Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.

-

Heat the reaction mixture to 90°C and stir overnight.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (100 mL).

-

Wash the organic solution with brine (100 mL) and water (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the product.

-

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various synthetic methods.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Purity (%) | Reference |

| N-Boc-L-tyrosine | Sodium Methoxide | Methanol | 40 | 3 | 95 (Conversion) | - | |

| N-Boc-L-tyrosine | Sodium Methoxide | Methanol | 40 | 24 | 84 (Yield) | - | US Patent 7,217,835 B2 |

| N-Boc-L-tyrosine | Sodium Bicarbonate | Dioxane/DMF | 90 | Overnight | 89 (Yield) | - | The Royal Society of Chemistry |

Purification of this compound

Proper purification is critical to remove unreacted starting materials, excess reagents, and any side products. The most common purification strategies are extraction, crystallization, and column chromatography.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Purification by Extraction and Precipitation

This is often the primary method of purification following the synthesis.

-

Procedure:

-

Following the reaction, quench the mixture with water.

-

If the reaction was conducted in a water-miscible solvent, perform an initial extraction with a nonpolar organic solvent (e.g., toluene, heptane, or diethyl ether) to remove nonpolar impurities like excess benzyl bromide.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl or saturated KHSO₄ solution) to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Dry the purified product under vacuum.

-

Protocol 2: Purification by Crystallization

Crystallization is an effective method for obtaining high-purity this compound.

-

Solvent Systems: A common approach is to dissolve the crude product in a minimal amount of a good solvent and then add an anti-solvent to induce crystallization.

-

Good solvents: Ethyl acetate, Dichloromethane, Methanol.

-

Anti-solvents: Hexane, Heptane, Petroleum ether.

-

-

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).

-

Slowly add a "anti-solvent" (e.g., hexane) until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

-

Protocol 3: Purification by Column Chromatography

For instances where high levels of impurities are present, or for obtaining material of very high purity, silica gel column chromatography may be employed.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 2-5% CH₃OH in CH₂Cl₂) or a mixture of ethyl acetate and hexane are commonly used for similar compounds. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Purity Assessment

The purity of the final product is typically assessed by the following methods:

-

Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is typically in the range of 110-112°C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Potential Side Reactions and Impurities

The primary side reaction of concern is the C-alkylation of the tyrosine ring by the benzyl group, which can occur under certain conditions. This is more of a known issue during the acidic deprotection of the Boc group in peptide synthesis but can also be a minor byproduct in the synthesis of the building block itself. Over-alkylation, resulting in the formation of a dibenzylated product, is also a possibility, though less common. Unreacted Boc-L-tyrosine and residual benzyl bromide are also potential impurities that need to be removed during purification.

Safety Precautions

It is imperative to follow standard laboratory safety procedures when performing the synthesis and purification of this compound. The primary hazards are associated with the reagents used:

-

Benzyl Bromide: It is a lachrymator, corrosive, and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Methoxide Solution: This is a flammable and corrosive liquid. It reacts violently with water. Handle in a fume hood away from ignition sources and water. Wear appropriate PPE.

-

Solvents: Dioxane, DMF, methanol, and other organic solvents are flammable and have associated health risks. Handle them with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis and purification of this compound can be achieved through well-established methods. The choice of synthetic protocol, particularly the base and solvent system, will depend on the available resources and desired scale of the reaction. A robust purification strategy, typically involving extraction and crystallization, is essential for obtaining a high-purity product suitable for peptide synthesis. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently prepare high-quality this compound for their drug discovery and development endeavors.

Boc-Tyr(Bzl)-OH solubility in common organic solvents

An In-depth Technical Guide on the Solubility of Boc-Tyr(Bzl)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (this compound), a critical building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Compound Profile

This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the phenol side chain is protected by a benzyl (Bzl) group. These protecting groups enhance the compound's stability and solubility in organic media, facilitating its use in solid-phase and solution-phase peptide synthesis.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its general solubility behavior. The following table summarizes the available solubility information for this compound in common organic solvents.

| Solvent | Chemical Class | Solubility Description | Citation |

| Dimethylformamide (DMF) | Amide | Clearly Soluble | [1][2] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | [3][4] |

| Chloroform | Halogenated Hydrocarbon | Soluble | [3] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | [3] |

| Acetone | Ketone | Soluble | [3] |

| Ethanol (EtOH) | Alcohol | Almost Transparent | [5][6] |

| Methanol (MeOH) | Alcohol | Soluble | [5] |

Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution, suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility, as indicated by the dissolution of 1 mmole in 2 ml of DMF.[1][2] "Almost transparent" in ethanol suggests good solubility, likely forming a clear solution at typical concentrations used in synthesis and analysis.[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal equilibrium method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

I. Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.1°C)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

II. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength for this compound (e.g., around 275 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, qualitative data consistently indicates good solubility in common polar aprotic solvents such as DMF, DCM, and ethyl acetate. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding of solubility is crucial for the effective utilization of this compound in the synthesis of peptides and other advanced pharmaceutical intermediates.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem 40298-71-3 [sigmaaldrich.com]

- 3. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]

- 6. Boc-O-benzyl-L-tyrosine | 2130-96-3 [amp.chemicalbook.com]

Navigating the Safety Profile of Boc-Tyr(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data associated with Boc-Tyr(Bzl)-OH (CAS Number: 2130-96-3), a key building block in peptide synthesis. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and regulatory compliance in research and drug development settings. This document outlines its chemical and physical properties, safety hazards, handling procedures, and toxicological profile, presented in a clear and accessible format.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 2130-96-3 | |

| Molecular Formula | C21H25NO5 | [1] |

| Molecular Weight | 371.43 g/mol | |

| Melting Point | 110-112 °C | |

| Optical Activity ([α]20/D) | +27.0 ± 1.5°, c = 2% in ethanol | |

| Storage Temperature | 2-8°C |

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet for this compound indicates that the compound is not classified as hazardous according to GHS criteria.[2] However, standard laboratory safety precautions should always be observed.

Hazard Identification and Precautionary Measures

While not classified as hazardous, direct contact with the skin, eyes, and respiratory tract should be avoided. In case of contact, the following first aid measures are recommended:

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Experimental Protocols: Standard Methodologies

While specific experimental data for this compound is not extensively available in the public domain, the following are standard methodologies for assessing the types of data typically found in a Safety Data Sheet.

Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus. A small, dry sample is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. This is a key indicator of purity.

Optical Rotation Measurement

Optical rotation is measured using a polarimeter. A solution of the compound at a known concentration is prepared in a suitable solvent (e.g., ethanol for this compound). This solution is placed in a polarimeter tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound like this compound upon its arrival and before its use in a laboratory setting.

Caption: Chemical Safety Assessment Workflow.

References

An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydroxyl group of the tyrosine side chain is a critical functional moiety that often requires protection during the complex process of peptide synthesis to prevent unwanted side reactions. The benzyl (Bzl) group is a widely utilized protecting group for this purpose, forming a stable benzyl ether linkage. This guide provides a comprehensive overview of the benzyl group's role in tyrosine protection, detailing its application, stability, and cleavage. It includes quantitative data, detailed experimental protocols, and visual diagrams of relevant chemical and biological pathways to serve as a technical resource for professionals in chemical biology and drug development.

Introduction: The Necessity of Tyrosine Side-Chain Protection

The Benzyl Group as a Protecting Moiety

The benzyl group is introduced to the tyrosine side chain via a Williamson ether synthesis, forming a robust benzyl ether. This protecting group exhibits stability across a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection and the moderate acidic conditions used for Boc deprotection.[3][5][6]

Key Characteristics:

-

Stability: The benzyl ether linkage is stable to both acidic and basic conditions commonly employed in peptide synthesis.[3][5] However, it is known that the benzyl group can be partially removed by trifluoroacetic acid (TFA), which is a consideration in the Boc strategy.[3]

-

Deprotection: The benzyl group is typically removed under strong acidic conditions or through catalytic hydrogenolysis.[7][8] This orthogonality allows for its removal during the final cleavage of the peptide from the resin in Boc-based synthesis.[9]

-

Application: The derivative N-α-t.-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is a commercially available and widely used building block in peptide synthesis.[10][11]

Quantitative Data

The efficiency of protection and deprotection steps, as well as the stability of the protecting group under various conditions, are critical parameters in peptide synthesis.

| Parameter | Condition | Observation/Value | Reference |

| Protection Yield | Boc-Tyr-OH with NaH and 3-bromocyclohexene (analogous to benzylation) | 70% yield of the protected intermediate | [12] |

| Deprotection (Acidolysis) | Thioanisole-Trifluoroacetic Acid (TFA) | Quantitative deprotection at 25°C within 3 hours | [13] |

| Deprotection (Hydrogenolysis) | Catalytic Transfer Hydrogenation (e.g., Pd/C, formic acid) | Fast and simple removal of O-benzyl groups | [14] |

| Stability (Acidolysis) | 50% TFA in CH2Cl2 (standard Boc deprotection) | More than 0.5% of the benzyl protection is removed within 15 minutes | [6] |

| Side Reaction (Rearrangement) | HF cleavage in the presence of 10% anisole | Less than 0.5% of 3-benzyltyrosine rearrangement product is detected | [6] |

| Alternative Protection Stability | O-(2,6-dichlorobenzyl) group in 50% TFA | Significantly more stable than the unsubstituted benzyl group | [3][6] |

Experimental Protocols

Protocol 1: Benzylation of L-Tyrosine (General Approach)

This protocol outlines a general method for the benzylation of the tyrosine side chain, often performed after N-terminal protection.

-

Preparation: Dissolve L-Tyrosine in an aqueous solution of 2N NaOH.

-

Copper Complex Formation: Add a solution of copper (II) sulfate pentahydrate and stir for 30 minutes. Heat the mixture to 60°C for 15 minutes, then cool to room temperature.

-

Benzylation: Add methanol and additional 2N NaOH. Subsequently, add benzyl bromide and stir the reaction at room temperature for 4 hours.[15]

-

Workup: The reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.

Protocol 2: Synthesis of N-Boc-O-benzyl-L-tyrosine

This procedure details the N-terminal protection of O-benzyl-L-tyrosine.

-

Dissolution: Dissolve crude O-Benzyl-L-Tyrosine in a 2:1 mixture of dioxane and water.

-

Base Addition: Add 1N NaOH and sodium bicarbonate to the solution.

-

Boc Protection: Cool the mixture to 0°C and add Di-tert-butyl dicarbonate ((Boc)2O).

-

Reaction: Stir the reaction mixture for 15 hours at room temperature.

-

Isolation: After the reaction is complete, filter any undissolved solids. Concentrate the reaction mixture and add ethyl acetate to extract the product.[15]

Protocol 3: Deprotection of the Benzyl Group

Two primary methods are used for the cleavage of the benzyl ether.

Method A: Catalytic Hydrogenolysis

-

Reaction Setup: Dissolve the benzyl-protected peptide in a suitable solvent (e.g., methanol, ethanol).[7]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd).[16]

-

Hydrogen Atmosphere: Seal the reaction vessel, evacuate, and backfill with hydrogen gas (this cycle is typically repeated three times).[16]

-

Reaction Monitoring: Stir the reaction under a hydrogen atmosphere (e.g., using a balloon) and monitor by TLC or LC-MS until the starting material is consumed.[16]

-

Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.[16]

Method B: Acidic Cleavage

-

Reagent Preparation: Prepare a cleavage cocktail. A common reagent is anhydrous Hydrogen Fluoride (HF), often with scavengers like anisole to prevent side reactions.[10] Alternatively, HBr in acetic acid or trifluoroacetic acid can be used.[17][18]

-

Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for a specified time (e.g., 1-2 hours) at a controlled temperature (often 0°C).

-

Product Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Mandatory Visualizations

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

The hydroxyl group of tyrosine is fundamental to cellular signaling, as its phosphorylation by kinases initiates numerous downstream pathways.[19][20][21] Protecting this group is essential when synthesizing peptide analogs or inhibitors that target these pathways.

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow: Peptide Synthesis with Tyr(Bzl)

This workflow illustrates the logical steps in solid-phase peptide synthesis (SPPS) using a benzyl-protected tyrosine residue.

Caption: Workflow for solid-phase peptide synthesis incorporating benzyl-protected tyrosine.

Logical Relationship: Protection and Deprotection Strategies

This diagram outlines the chemical logic for the protection of tyrosine with a benzyl group and its subsequent removal.

Caption: Chemical logic of benzyl group protection and deprotection for tyrosine.

Conclusion

The benzyl group remains a cornerstone for tyrosine side-chain protection, especially within the framework of Boc-based solid-phase peptide synthesis. Its stability under a range of conditions, coupled with well-established and reliable deprotection methods like catalytic hydrogenolysis and strong acidolysis, ensures its continued relevance. However, researchers must be mindful of potential side reactions, such as partial cleavage during repeated TFA treatments or acid-catalyzed rearrangement, and select their synthetic and cleavage strategies accordingly. This guide provides the foundational knowledge and practical protocols to effectively utilize benzyl protection of tyrosine in the synthesis of complex peptides for research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. This compound Novabiochem® | 2130-96-3 [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 16. benchchem.com [benchchem.com]

- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 20. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 21. sinobiological.com [sinobiological.com]

A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical protected amino acid for peptide synthesis. This document details commercial suppliers and current pricing, outlines protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its application in the development of bioactive peptides, including opioid receptor agonists.

Commercial Suppliers and Pricing

The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of major commercial suppliers and their indicative pricing.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| MilliporeSigma (Novabiochem®) | This compound | ≥98.0% (HPLC) | 25 g | €128.00 |

| 100 g | €387.00 | |||

| Chem-Impex | Boc-O-benzyl-D-tyrosine | ≥ 98% (HPLC) | 1 g | $18.50 |

| 5 g | $28.00 | |||

| 25 g | $130.00 | |||

| 100 g | $510.00 | |||

| Fisher Scientific (Bachem) | This compound | Not Specified | 100 g | ~$1,158.07 |

| GenoChem World | Boc-D-Tyr(Bzl)-OH | Not Specified | 5 g | €133.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Synthesis of this compound

The synthesis of this compound involves two primary steps: the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the phenolic hydroxyl group with a benzyl (Bzl) group.

Experimental Protocol:

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

-

Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.

-

Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH.

-

Allow the reaction to proceed at room temperature with stirring.

-

After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.

-

Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.

-

Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (this compound)

-

Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.

-

Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture, for example, to 40°C, and stir for several hours.

-

Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).

-

Upon completion, the desired product, this compound, can be isolated and purified.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, while the benzyl group provides semi-permanent protection for the tyrosine side chain.

Experimental Protocol: Boc-SPPS Cycle

-

Resin Swelling: Swell the solid support (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% diisopropylethylamine (DIEA) in DCM, to yield a free amino group.

-

Coupling: Couple the next Boc-protected amino acid, such as this compound, using a coupling agent (e.g., DIC/HOBt or HBTU).

-

Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, most commonly anhydrous hydrogen fluoride (HF).

Role in the Synthesis of Bioactive Peptides: Enkephalin Analogs and Opioid Receptor Signaling

This compound is instrumental in the synthesis of various bioactive peptides. A prominent example is its use in the creation of enkephalin analogs. Enkephalins are endogenous pentapeptides that act as agonists at opioid receptors, playing a key role in pain modulation and other neurological processes.[1]

The tyrosine residue at the N-terminus is crucial for the opioid activity of enkephalins. The synthesis of enkephalin analogs often involves the use of this compound to incorporate this critical residue.[1][2] Once synthesized, these analogs can bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs).

The signaling pathway initiated by the binding of an enkephalin analog to an opioid receptor (e.g., the μ-opioid receptor) involves the following key steps:

-

Agonist Binding: The enkephalin analog binds to the opioid receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The G-protein releases GDP and binds GTP.

-

Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).

-

These cellular events ultimately result in a reduction in neuronal excitability and the analgesic effects associated with opioid receptor activation.

References

An In-depth Technical Guide to the Storage and Handling of Boc-Tyr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage, handling, and safety recommendations for N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a key building block in Boc solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the integrity of the compound, the success of synthetic protocols, and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 2130-96-3 |

| Molecular Formula | C₂₁H₂₅NO₅ |

| Molecular Weight | 371.43 g/mol |

| Melting Point | 110-112 °C[1][2] |

| Appearance | White to off-white powder or crystalline powder[3] |

| Solubility | Soluble in DMF and ethanol |

| Optical Rotation | [α]²⁰/D +27.0 ± 1.5°, c = 2% in ethanol[1] |

Storage Recommendations

Proper storage of this compound is critical to prevent degradation and maintain its purity. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation |

| Temperature | 2-8°C is the most commonly recommended range.[1] Some suppliers indicate a broader range of 2-30°C. For long-term storage, the lower end of the temperature range is advisable. |

| Atmosphere | Store in a dry, well-ventilated place.[4] |

| Container | Keep the container tightly closed to prevent moisture absorption and contamination.[4] |

| Incompatibilities | Store apart from foodstuff containers and incompatible materials.[4] |

Handling and Safety Precautions

This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[3] All handling should be performed in accordance with good industrial hygiene and safety practices.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Chemical-resistant gloves (inspected prior to use) and impervious clothing.[4] |

| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A type N95 (US) dust mask is recommended.[1] |

Engineering Controls and General Handling

-

Ventilation: Handle in a well-ventilated place.[4]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4]

-

Fire Prevention: Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

Hygiene: Wash hands thoroughly after handling.

Stability Profile

While generally stable under recommended storage conditions, this compound can undergo a specific side reaction during its use in peptide synthesis.

Benzyl Group Migration: Under the repeated acidic conditions used for the removal of the N-terminal Boc protecting group during solid-phase peptide synthesis, a portion of the benzyl (Bzl) protecting groups on the tyrosine side chain may migrate from the oxygen atom to the aromatic ring of the tyrosine.[5] This side reaction can lead to impurities in the final peptide product. This is particularly a concern for tyrosine residues located early in the synthesis of long peptides, which are exposed to multiple cycles of acid treatment.[5] For such cases, alternative tyrosine derivatives with more acid-stable side-chain protecting groups, such as 2,6-dichlorobenzyl (2,6-Cl₂-Bzl), may be considered.[6]

Experimental Protocol: Incorporation of this compound in Boc-SPPS

The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using manual Boc solid-phase peptide synthesis.

Materials

-

Peptide synthesis vessel

-

Shaker

-

This compound

-

Resin (e.g., Merrifield or MBHA resin) with the preceding amino acid attached

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC)

-

N,N-Dimethylformamide (DMF)

Protocol Steps

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin.

-

Agitate for 5 minutes.

-

Drain the neutralization solution.

-

Wash the resin with DCM (3 times).

-

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Wash the resin with DCM (3 times).

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

A flowchart of this experimental workflow is provided below.

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Visual Summaries

Chemical Structure of this compound

References

Spectroscopic data (NMR, IR) for Boc-Tyr(Bzl)-OH characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), and its purity and structural integrity are paramount for the successful synthesis of peptides. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for its synthesis and characterization.

Spectroscopic Data for this compound

The structural identity and purity of this compound are confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the expected chemical shifts and absorption bands.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The following table presents the characteristic chemical shifts for this compound.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |

| -NH (Amide) | ~5.0 | d | 1H |

| -CH (α-proton) | ~4.58 | m | 1H |

| -CH₂- (Benzyl) | 5.02 | s | 2H |

| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |

| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in this compound.

| Carbon | Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~174 |

| C=O (Boc) | ~155 |

| Aromatic (C-O) | ~157 |

| Aromatic (Benzyl) | ~137 |

| Aromatic (Tyrosine & Benzyl) | ~130 - 115 |

| -C(CH₃)₃ (Boc) | ~80 |

| -CH₂- (Benzyl) | ~70 |

| -CH (α-carbon) | ~57 |

| -CH₂- (β-carbon) | ~37 |

| -C(CH₃)₃ (Boc) | ~28 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H stretch | Carboxylic acid, broad |

| ~3300 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1728 | C=O stretch | Carboxylic acid & Urethane |

| ~1610, ~1510, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ether |

| ~1160 | C-O stretch | Boc group |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis and Purification of this compound

The following is a representative protocol for the synthesis and purification of this compound.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Benzyl bromide (Bzl-Br)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Boc Protection of L-Tyrosine:

-

Dissolve L-tyrosine in a mixture of dioxane and aqueous sodium carbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., KHSO₄) to pH 2-3.

-

Extract the product, Boc-Tyr-OH, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Benzylation of Boc-Tyr-OH:

-

Dissolve the crude Boc-Tyr-OH in a suitable solvent such as DMF.

-

Add a base, for instance, sodium bicarbonate (NaHCO₃).

-

Add benzyl bromide (Bzl-Br) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.

-

NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the chemical shift range of the compound.

-

Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Methodological & Application

Step-by--Step Protocol for Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in solid-phase peptide synthesis (SPPS). This protected amino acid is a critical building block for the synthesis of peptides containing tyrosine, an amino acid frequently involved in biological signaling through phosphorylation.

Introduction

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while semi-permanent side-chain protection is often achieved with benzyl-based groups.[2] this compound is specifically designed for this strategy, with the benzyl ether protecting the phenolic hydroxyl group of tyrosine from unwanted side reactions during synthesis.[3] While effective, it is important to note that the Boc/Bzl strategy is not fully orthogonal, as both protecting groups are removed by acid, albeit under different strengths.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| This compound | Peptide Synthesis Grade | Sigma-Aldrich, Aapptec |

| Merrifield or MBHA Resin | 100-200 mesh, 1% DVB | Novabiochem, ChemPep |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | Peptide Synthesis Grade | Peptides International, GL Biochem |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Chem-Impex International |

| Piperidine | Reagent Grade | Acros Organics |

| Acetic Anhydride | ACS Grade | J.T. Baker |

| Pyridine | Anhydrous | EMD Millipore |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Hydrofluoric Acid (HF) or TFMSA | Reagent Grade | Matheson, Sigma-Aldrich |

| Anisole or p-Cresol | Scavenger | Alfa Aesar |

Experimental Workflow

The following diagram outlines the major steps in a single coupling cycle using this compound in SPPS.

References

Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate coupling reagent for incorporating Boc-Tyr(Bzl)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring the synthesis of a high-purity final product.

Introduction to Coupling this compound

This compound is a commonly used building block in Boc-SPPS.[1][2] The benzyl ether protecting group on the tyrosine side chain is relatively stable but can be susceptible to migration under the repeated acidic conditions used for Nα-Boc deprotection.[1] This potential side reaction underscores the importance of efficient and rapid coupling to minimize the exposure of the protected tyrosine to acidic environments. The selection of a suitable coupling reagent is therefore a key determinant of success in synthesizing tyrosine-containing peptides.

Comparison of Recommended Coupling Reagents

Several classes of coupling reagents are available for SPPS, each with distinct advantages and disadvantages. The optimal choice depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the sensitivity of the peptide sequence to side reactions like racemization.

| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |

| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS.[3] Addition of HOBt is crucial to suppress racemization.[3][4] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | Very Good to Excellent | 15 - 60 minutes | Low to Very Low | Generally more reactive and faster than carbodiimides.[5] HATU is often preferred for difficult couplings due to its higher reactivity and lower risk of epimerization.[6] Excess uronium reagents can lead to guanidinylation of the N-terminus.[7] COMU offers a safer alternative as it does not release potentially explosive benzotriazole byproducts.[5][8] |

| Phosphonium Salts | BOP, PyBOP, PyAOP, DEPBT | Very Good to Excellent | 15 - 60 minutes | Very Low | Highly efficient reagents. BOP is highly effective but produces a carcinogenic byproduct (HMPA).[3][4] PyBOP is a safer alternative to BOP.[8] Phosphonium salts do not cause guanidinylation, making them suitable for cyclization reactions where an excess of reagent is used.[9] DEPBT has shown excellent resistance to racemization.[10] |

Experimental Protocols

The following are generalized protocols for using different classes of coupling reagents for the incorporation of this compound in manual Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.

General Boc-SPPS Workflow for a Single Coupling Cycle

This workflow outlines the fundamental steps for a single amino acid addition in Boc-SPPS.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: DIC/HOBt Coupling

This method is a cost-effective and reliable choice for many standard couplings.

-

Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).

-

Deprotection: Remove the Nα-Boc protecting group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM, v/v) for 2 minutes, followed by a second treatment for 5-10 minutes.[11]

-

Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM.

-

Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).[5]

-

Washing: Wash the resin with DCM.

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-4 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[5]

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

-

Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test.

-

Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.

Protocol 2: Uronium/Aminium Salt (HBTU/HATU) Coupling

These reagents offer faster coupling times and are particularly useful for sterically hindered amino acids.

-

Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and the coupling reagent (e.g., HBTU or HATU; 2-4 equivalents) in DMF.[5][12]

-

Activation and Coupling: Add DIEA (4-8 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[5][12]

-

Monitoring: Monitor the reaction progress using the ninhydrin test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Logical Flow for Coupling Reagent Selection

The choice of a coupling reagent can be guided by several factors, including the complexity of the peptide sequence and the desired synthesis efficiency.

Caption: Decision tree for selecting a suitable coupling reagent.

Potential Side Reactions and Mitigation Strategies

When working with this compound, be aware of the following potential side reactions:

-

Benzyl Group Migration: Under repeated acidic conditions for Boc deprotection, the benzyl group may migrate from the hydroxyl group to the aromatic ring of tyrosine.[1]

-

Mitigation: Use efficient coupling reagents to minimize the number of coupling cycles and the overall exposure to acid. For particularly long peptides where the tyrosine is near the N-terminus, consider alternative side-chain protection if this becomes a significant issue.

-

-

Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).

-

Guanidinylation: Excess uronium/aminium reagents (like HBTU, HATU) can react with the free N-terminus of the peptide, forming an irreversible guanidinyl cap that terminates chain elongation.[7]

-

Mitigation: Use a stoichiometric amount of the coupling reagent relative to the amino acid. Pre-activation of the amino acid before adding it to the resin can also minimize this side reaction.[7] In situations requiring an excess of coupling reagent, such as peptide cyclization, phosphonium-based reagents are a better choice.[9]

-

-

Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. This is particularly prevalent when proline is one of the first two residues.[7]

-

Mitigation: Introduce the third amino acid as quickly as possible. Utilizing in situ neutralization protocols can help to suppress this side reaction.[7]

-

Conclusion

The successful incorporation of this compound in SPPS is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option. For more challenging couplings or to accelerate the synthesis, uronium/aminium salts such as HBTU and HATU, or phosphonium salts like PyBOP, are recommended. By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing tyrosine.

References

- 1. peptide.com [peptide.com]

- 2. This compound Novabiochem 2130-96-3 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group from amino acids is a critical step in peptide synthesis and the preparation of complex organic molecules. For tyrosine residues protected with a benzyl (Bzl) ether on the phenolic hydroxyl group, such as in Boc-Tyr(Bzl)-OH, this deprotection is typically achieved using trifluoroacetic acid (TFA). However, the reaction conditions must be carefully optimized to ensure complete deprotection while minimizing side reactions.

The primary challenge during the TFA-mediated Boc deprotection of this compound is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain. This rearrangement leads to the formation of the undesired isomeric byproduct, 3-benzyltyrosine, which can be difficult to separate from the desired product and can compromise the integrity of a synthetic peptide.